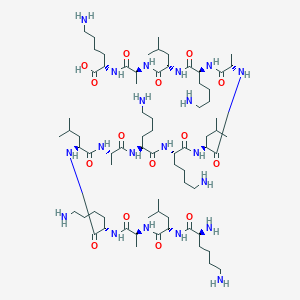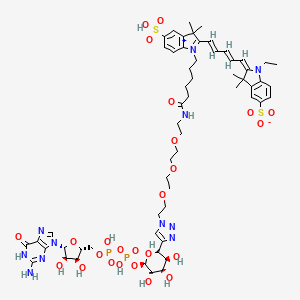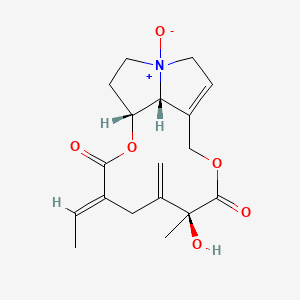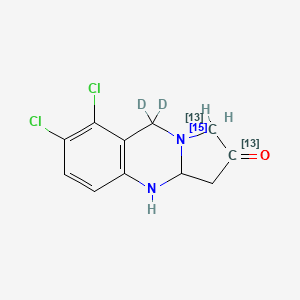
Mtb-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mtb-IN-6 is a compound known for its role as a Mycobacterium tuberculosis respiration inhibitor. It has shown potential in enhancing the bactericidal activity of isoniazid, a well-known anti-tuberculosis drug. This compound inhibits wild-type Mycobacterium tuberculosis with an IC50 of 25 µM .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mtb-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed protocols are often available in specialized chemical databases and publications .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistency and purity of the final product. This would include optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
Mtb-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Mtb-IN-6 has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of Mycobacterium tuberculosis inhibitors.
Biology: Researchers use this compound to understand the biological pathways and mechanisms involved in Mycobacterium tuberculosis respiration.
Medicine: It is explored for its potential in enhancing the efficacy of existing anti-tuberculosis drugs, particularly in drug-resistant strains.
Industry: This compound can be used in the development of new therapeutic agents and diagnostic tools for tuberculosis .
Wirkmechanismus
Mtb-IN-6 exerts its effects by inhibiting the respiration of Mycobacterium tuberculosis. It targets specific enzymes and pathways involved in the bacterial respiration process, thereby reducing the viability of the bacteria. The compound enhances the bactericidal activity of isoniazid by inducing vulnerability to InhA inhibition, restoring isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoniazid: A well-known anti-tuberculosis drug that Mtb-IN-6 enhances.
Pyrazinamide: Another anti-tuberculosis drug with a different mechanism of action.
Ethambutol: Used in combination with other drugs to treat tuberculosis.
Uniqueness of this compound
This compound is unique in its ability to enhance the bactericidal activity of isoniazid, particularly in drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable compound in the fight against tuberculosis, especially in cases where traditional drugs are less effective .
Eigenschaften
Molekularformel |
C23H21NO3S |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
8-cyclobutyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H21NO3S/c25-20-12-17(11-16-9-3-6-14-5-1-2-10-18(14)16)21(15-7-4-8-15)22-24(20)19(13-28-22)23(26)27/h1-3,5-6,9-10,12,15,19H,4,7-8,11,13H2,(H,26,27) |
InChI-Schlüssel |
NHUZDWBOYMWYAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=C3N(C(CS3)C(=O)O)C(=O)C=C2CC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)






![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)

![(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)
![(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B12383119.png)


